N-Cbz-2-amino-1,3-propanediol
CAS No.: 71811-26-2
Cat. No.: VC21190175
Molecular Formula: C11H15NO4
Molecular Weight: 225.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71811-26-2 |
|---|---|
| Molecular Formula | C11H15NO4 |
| Molecular Weight | 225.24 g/mol |
| IUPAC Name | benzyl N-(1,3-dihydroxypropan-2-yl)carbamate |
| Standard InChI | InChI=1S/C11H15NO4/c13-6-10(7-14)12-11(15)16-8-9-4-2-1-3-5-9/h1-5,10,13-14H,6-8H2,(H,12,15) |
| Standard InChI Key | QHLPPMZRYNQWML-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC(=O)NC(CO)CO |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC(CO)CO |
Introduction
Chemical Structure and Properties
N-Cbz-2-amino-1,3-propanediol features a central carbon skeleton with two hydroxyl groups and an amino group protected by a benzyloxycarbonyl (Cbz) group. This structure provides both reactivity and stability, making it valuable for synthetic organic chemistry applications .
The compound exhibits moderate hydrophilicity with an XLogP3 value of 0.1, indicating a balance between aqueous solubility and lipophilicity. Its chemical structure contains three hydrogen bond donors and four hydrogen bond acceptors, which contribute to its intermolecular interaction capabilities .
Physical and Chemical Properties
The physical and chemical properties of N-Cbz-2-amino-1,3-propanediol are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C11H15NO4 |
| Molecular Weight | 225.24 g/mol |
| XLogP3 | 0.1 |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 6 |
| Topological Polar Surface Area | 78.8 Ų |
| Heavy Atom Count | 16 |
| Complexity | 200 |
| Synonyms | Benzyl N-(1,3-dihydroxypropan-2-yl)carbamate |
The compound's six rotatable bonds provide significant conformational flexibility, which is important for its reactivity in various chemical transformations. Additionally, its topological polar surface area of 78.8 Ų suggests good membrane permeability potential, which could be advantageous for certain biological applications .
Synthesis Methods
Several synthetic routes exist for the preparation of N-Cbz-2-amino-1,3-propanediol, with the most common approach involving the protection of the amino group of 2-amino-1,3-propanediol (serinol) with a benzyloxycarbonyl (Cbz) group.
Common Synthetic Routes
The primary synthetic method involves reacting 2-amino-1,3-propanediol with benzyl chloroformate in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction selectively protects the amino group while leaving the hydroxyl groups available for further functionalization .
The reaction can be represented as:
2-amino-1,3-propanediol + benzyl chloroformate → N-Cbz-2-amino-1,3-propanediol + HCl
The liberated HCl is neutralized by the base present in the reaction mixture, driving the reaction to completion.
Industrial Production Methods
In industrial settings, the production of N-Cbz-2-amino-1,3-propanediol may involve similar synthetic routes but optimized for larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Continuous flow reactors and automated systems can significantly enhance the efficiency and scalability of the production process.
Deprotection Methods
The reverse process—removing the Cbz group to recover 2-amino-1,3-propanediol—is also synthetically important. This hydrogenolysis can be achieved using a palladium catalyst with hydrogen, typically Pd(OH)2/C or Pd/C . The process is generally carried out under mild conditions to avoid affecting other functional groups in more complex molecules.
Chemical Reactions
N-Cbz-2-amino-1,3-propanediol undergoes various chemical reactions due to its functional groups, making it a versatile intermediate in organic synthesis.
Types of Reactions
The compound participates in several types of reactions, primarily involving the hydroxyl groups and the protected amino functionality:
Oxidation Reactions
The hydroxyl groups in N-Cbz-2-amino-1,3-propanediol can be oxidized to form corresponding carbonyl compounds. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used for such transformations . These oxidation reactions can selectively target one or both hydroxyl groups depending on the reaction conditions and reagents used.
Reduction Reactions
The benzyloxycarbonyl (Cbz) protecting group can be removed through hydrogenation or other reduction methods. Catalytic hydrogenation using palladium on carbon (Pd/C) is particularly effective for this purpose, revealing the free amino group for further functionalization .
Substitution Reactions
The hydroxyl groups can participate in substitution reactions to form esters or ethers. Reagents like acyl chlorides or alkyl halides are typically employed under basic or acidic conditions to achieve these transformations .
Major Products Formed
The reactions of N-Cbz-2-amino-1,3-propanediol lead to various products depending on the reaction conditions:
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Oxidation typically yields carbonyl compounds such as aldehydes or ketones.
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Reduction (specifically, hydrogenolysis) results in the formation of 2-amino-1,3-propanediol after removal of the Cbz group.
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Substitution reactions produce esters or ethers depending on the substituent used.
Applications in Research and Industry
N-Cbz-2-amino-1,3-propanediol has found numerous applications across different scientific and industrial fields due to its unique structure and reactivity.
Chemical Research Applications
In chemistry, N-Cbz-2-amino-1,3-propanediol serves as a valuable building block in organic synthesis, particularly for the preparation of peptides and other bioactive molecules . Its protected amino group allows for selective reactions at the hydroxyl positions, making it an ideal intermediate for complex syntheses.
Biological and Pharmaceutical Applications
The compound has significant applications in biology, especially in the synthesis of lipid-like delivery molecules (lipidoids) for RNA interference (RNAi) therapeutics . These delivery systems are crucial for the efficient transport of therapeutic nucleic acids into cells.
In pharmaceutical research, N-Cbz-2-amino-1,3-propanediol is utilized in the development of cationic polymers for gene delivery and other biomedical applications . Its structural features allow it to be incorporated into formulations that enhance drug solubility and bioavailability.
Industrial Applications
In industry, N-Cbz-2-amino-1,3-propanediol finds use in the production of various chemical intermediates and fine chemicals . Its controlled reactivity makes it suitable for the synthesis of specialty chemicals with specific properties required for industrial applications.
Biological Activity
While primarily valued for its chemical properties, N-Cbz-2-amino-1,3-propanediol and related compounds exhibit various biological activities worth noting.
Serinol-Related Biological Functions
The unprotected parent compound, 2-amino-1,3-propanediol (serinol), plays significant roles in various biological processes. Serinol is involved in phospholipid biosynthesis, neurotransmitter synthesis, and cell signaling pathways .
Neuroprotective Effects
Some studies suggest that compounds derived from N-Cbz-2-amino-1,3-propanediol may have neuroprotective effects. Research has shown that certain derivatives can protect neuronal cells from oxidative stress-induced apoptosis by enhancing the expression of neuroprotective factors and reducing markers of oxidative damage .
Comparison with Similar Compounds
Understanding how N-Cbz-2-amino-1,3-propanediol compares to similar compounds provides insight into its unique properties and applications.
Other Protected Serinol Derivatives
N-Cbz-2-amino-1,3-propanediol can be compared with other protected forms of 2-amino-1,3-propanediol:
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N-Boc-2-amino-1,3-propanediol uses a tert-butyloxycarbonyl (Boc) protecting group
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N-Fmoc-2-amino-1,3-propanediol employs a fluorenylmethyloxycarbonyl (Fmoc) protecting group
Each protecting group offers different advantages in terms of stability under various reaction conditions and methods of removal . The Cbz group, for instance, is stable under basic conditions but can be removed under mild hydrogenolysis conditions, making it suitable for multi-step syntheses where selective deprotection is required.
Unprotected Serinol
Compared to unprotected 2-amino-1,3-propanediol (serinol), the Cbz-protected version offers enhanced stability in various reaction environments and prevents unwanted reactions at the amino group. This selectivity is essential in the synthesis of complex molecules where controlled reactivity is crucial .
Advantages of N-Cbz Protection
The Cbz protecting group provides specific advantages, including:
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Stability under a wide range of reaction conditions
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Selective deprotection using hydrogenolysis
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Compatibility with many functional groups
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Enhanced solubility in organic solvents
These characteristics make N-Cbz-2-amino-1,3-propanediol particularly useful in peptide synthesis and other applications where selective protection and deprotection are essential .
Recent Research Developments
Recent research has expanded our understanding of N-Cbz-2-amino-1,3-propanediol and its applications in various fields.
Polymer Science Applications
N-Cbz-2-amino-1,3-propanediol has become valuable in polymer science, particularly in the development of functional polymers. It serves as a precursor for synthesizing cyclic carbonate monomers containing protected amino groups, which can be polymerized to create poly(trimethylene carbonate) with pendant benzyloxycarbonyl-protected amine groups .
Drug Delivery Systems
The compound's unique structure makes it suitable for incorporation into novel drug delivery systems. Research continues to explore its potential in enhancing drug solubility, bioavailability, and targeted delivery .
Green Chemistry Approaches
Recent efforts have focused on developing more environmentally friendly synthesis methods for N-Cbz-2-amino-1,3-propanediol, including the use of greener solvents, catalysts, and reaction conditions. These approaches aim to reduce the environmental impact of producing this valuable chemical intermediate.
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